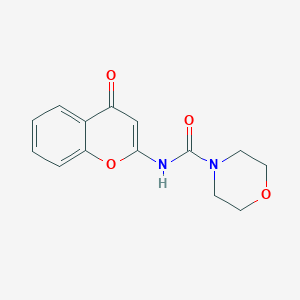![molecular formula C16H15N3O4 B5541503 4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5541503.png)
4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions starting from commercially available reagents. For instance, a similar structure, 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide, was synthesized via a two-step reaction with a total yield of 75%, indicating the complexity and efficiency of synthesizing oxadiazole-pyridine compounds (Ma et al., 2018).
Molecular Structure Analysis
The structure of similar compounds, once synthesized, is often determined by single X-ray diffraction. For example, the mentioned compound crystallizes in the orthorhombic system, displaying specific crystal parameters and exhibiting a high density, which suggests that 4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine might also present distinctive crystalline properties (Ma et al., 2018).
Chemical Reactions and Properties
The chemical reactions involving oxadiazole and pyridine moieties can lead to compounds with interesting chemical properties, such as potential antimycobacterial activity, as seen in derivatives of 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridines (Navarrete-Vázquez et al., 2007). This highlights the potential for bioactive properties in related compounds.
Physical Properties Analysis
The physical properties of oxadiazole-pyridine compounds, such as density and thermal stability, are crucial for understanding their suitability for various applications. The high density and low thermal stability of similar compounds suggest that the physical properties of 4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine need to be carefully considered for practical applications (Ma et al., 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity and potential for hydrogen bonding, play a significant role in the application and synthesis of oxadiazole-pyridine compounds. For instance, the ability to form supramolecular structures through hydrogen bonding and weak interactions can influence the solubility and reactivity of these compounds (Hou et al., 2008).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- A study detailed the synthesis of novel 5-substituted 2-[2-(pyridyl)ethenyl]-1,3,4-oxadiazoles, highlighting the influence of substituents on the basicity of the pyridine system (Kudelko, Jasiak, & Ejsmont, 2014).
Applications in Organic Light-Emitting Diodes (OLEDs)
- Research focused on the synthesis and structure of new bis(1,3,4-oxadiazole) systems for use in OLEDs, demonstrating significant efficiency improvements in devices using these materials (Wang, Jung, Hua, Pearson, Bryce, Petty, Batsanov, Goeta, & Howard, 2001).
Photophysical Studies
- A photophysical study of a cationic amphiphile that behaves as a fluorescent liquid crystal was conducted, showing significant changes in quantum yields in different environments (Pedro, Mora, Westphal, Gallardo, Fiedler, & Nome, 2012).
Antimycobacterial Activity
- Synthesis and evaluation of 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridines for in vitro antimycobacterial activity showed significant activity against Mycobacterium tuberculosis (Navarrete-Vázquez, Molina-Salinas, Duarte-Fajardo, Vargas-Villarreal, Estrada-Soto, González-Salazar, Hernández-Núñez, & Said-Fernández, 2007).
Anticancer and Antimicrobial Agents
- The synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents revealed their potential in combating various pathogenic strains (Katariya, Vennapu, & Shah, 2021).
Propriétés
IUPAC Name |
3-pyridin-4-yl-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-20-12-8-11(9-13(21-2)14(12)22-3)16-18-15(19-23-16)10-4-6-17-7-5-10/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAXWRFKCIWXOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=NO2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5541470.png)
![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5541471.png)
![(1S*,5R*)-3-(3-acetylbenzoyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541479.png)

![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541492.png)
![3-fluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5541505.png)

